molecular formula C14H19BrN2O3 B13723343 tert-Butyl 3-(2-amino-5-bromophenoxy)azetidine-1-carboxylate

tert-Butyl 3-(2-amino-5-bromophenoxy)azetidine-1-carboxylate

Cat. No.: B13723343
M. Wt: 343.22 g/mol
InChI Key: YVFNANGVQOSWDD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-amino-5-bromophenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an azetidine ring, and a brominated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-amino-5-bromophenoxy)azetidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a brominated phenol reacts with the azetidine intermediate.

    Protection of the Amino Group: The amino group is protected using tert-butyl ester to prevent unwanted side reactions during subsequent steps.

    Final Deprotection: The final compound is obtained by deprotecting the amino group under mild acidic conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the brominated phenoxy group to a phenol or other reduced forms.

    Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the design of bioactive molecules for drug discovery.

Medicine:

  • Explored for its potential as a pharmacophore in the development of new therapeutic agents.
  • Studied for its activity against various biological targets, including enzymes and receptors.

Industry:

  • Utilized in the synthesis of specialty chemicals and advanced materials.
  • Potential applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-amino-5-bromophenoxy)azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The brominated phenoxy group may play a crucial role in binding to these targets, while the azetidine ring provides structural rigidity.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the azetidine ring and the brominated phenoxy group makes tert-Butyl 3-(2-amino-5-bromophenoxy)azetidine-1-carboxylate unique.
  • Its structural features provide a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H19BrN2O3

Molecular Weight

343.22 g/mol

IUPAC Name

tert-butyl 3-(2-amino-5-bromophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-6-9(15)4-5-11(12)16/h4-6,10H,7-8,16H2,1-3H3

InChI Key

YVFNANGVQOSWDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)Br)N

Origin of Product

United States

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